molecular formula C26H22Cl3F3N2O3 B10851445 N-[6-(4-Chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-B]pyridine-4-YL]-4,4,4-trifluoro-3-hydroxybutanamide (diastereomeric mix)

N-[6-(4-Chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-B]pyridine-4-YL]-4,4,4-trifluoro-3-hydroxybutanamide (diastereomeric mix)

Cat. No.: B10851445
M. Wt: 573.8 g/mol
InChI Key: ONIULYGRFWGEHO-UHFFFAOYSA-N
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Description

N-[6-(4-CHLOROPHENYL)-7-(2,4-DICHLOROPHENYL)-2,2-DIMETHYL-3,4-DIHYDRO-2H-PYRANO[2,3-B]PYRIDINE-4-YL]-4,4,4-TRIFLUORO-3-HYDROXYBUTANAMIDE (DIASTEREOMERIC MIX) is a complex organic compound characterized by its unique structure, which includes multiple halogenated phenyl groups and a pyrano[2,3-b]pyridine core

Preparation Methods

The synthesis of N-[6-(4-CHLOROPHENYL)-7-(2,4-DICHLOROPHENYL)-2,2-DIMETHYL-3,4-DIHYDRO-2H-PYRANO[2,3-B]PYRIDINE-4-YL]-4,4,4-TRIFLUORO-3-HYDROXYBUTANAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Pyrano[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of Halogenated Phenyl Groups: Halogenated phenyl groups are introduced through substitution reactions using reagents such as chlorinated phenyl compounds.

    Addition of the Trifluorohydroxybutanamide Moiety: The final step involves the addition of the trifluorohydroxybutanamide group through nucleophilic substitution or other suitable reactions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-[6-(4-CHLOROPHENYL)-7-(2,4-DICHLOROPHENYL)-2,2-DIMETHYL-3,4-DIHYDRO-2H-PYRANO[2,3-B]PYRIDINE-4-YL]-4,4,4-TRIFLUORO-3-HYDROXYBUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Halogenated phenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[6-(4-CHLOROPHENYL)-7-(2,4-DICHLOROPHENYL)-2,2-DIMETHYL-3,4-DIHYDRO-2H-PYRANO[2,3-B]PYRIDINE-4-YL]-4,4,4-TRIFLUORO-3-HYDROXYBUTANAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its effects on cellular processes and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[6-(4-CHLOROPHENYL)-7-(2,4-DICHLOROPHENYL)-2,2-DIMETHYL-3,4-DIHYDRO-2H-PYRANO[2,3-B]PYRIDINE-4-YL]-4,4,4-TRIFLUORO-3-HYDROXYBUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

N-[6-(4-CHLOROPHENYL)-7-(2,4-DICHLOROPHENYL)-2,2-DIMETHYL-3,4-DIHYDRO-2H-PYRANO[2,3-B]PYRIDINE-4-YL]-4,4,4-TRIFLUORO-3-HYDROXYBUTANAMIDE can be compared with other similar compounds, such as:

The uniqueness of N-[6-(4-CHLOROPHENYL)-7-(2,4-DICHLOROPHENYL)-2,2-DIMETHYL-3,4-DIHYDRO-2H-PYRANO[2,3-B]PYRIDINE-4-YL]-4,4,4-TRIFLUORO-3-HYDROXYBUTANAMIDE lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C26H22Cl3F3N2O3

Molecular Weight

573.8 g/mol

IUPAC Name

N-[6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-b]pyridin-4-yl]-4,4,4-trifluoro-3-hydroxybutanamide

InChI

InChI=1S/C26H22Cl3F3N2O3/c1-25(2)12-20(33-22(36)11-21(35)26(30,31)32)18-10-17(13-3-5-14(27)6-4-13)23(34-24(18)37-25)16-8-7-15(28)9-19(16)29/h3-10,20-21,35H,11-12H2,1-2H3,(H,33,36)

InChI Key

ONIULYGRFWGEHO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=C(O1)N=C(C(=C2)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl)NC(=O)CC(C(F)(F)F)O)C

Origin of Product

United States

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